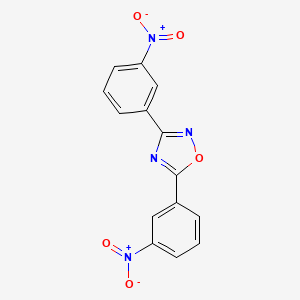

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes . Another method includes the reaction of nitrobenzoic acid with semicarbazide hydrochloride using polyphosphoric acid as a dehydrating agent to yield 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, which is then reduced to form 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole . These methods could potentially be adapted for the synthesis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Single-crystal X-ray diffraction studies are commonly used to determine the molecular structure of oxadiazole derivatives, as demonstrated for certain bis(oxadiazolyl) compounds . The high density of some oxadiazole derivatives, such as 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole), suggests that 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole may also exhibit a dense molecular packing .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including nitration, which has been studied using high-performance liquid chromatography to analyze the products of nitration of 2,5-diphenyl-1,3,4-oxadiazole . The reactivity of oxadiazoles with different reagents, such as nitric oxide or boronic acids under Suzuki cross-coupling conditions, has also been explored . These studies provide a foundation for understanding the potential chemical reactions of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be characterized using various techniques. Differential scanning calorimetry (DSC) is used to determine thermal stability, while sensitivities are assessed by standardized drop hammer and friction tests . Spectroscopic techniques, such as FT-IR and NMR, confirm the structures of synthesized oxadiazoles . Additionally, computational studies, including density functional theory calculations, can provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of nucleophilic nature and kinetic stability . These methods could be applied to analyze the properties of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole derivatives have been studied for their potential in corrosion inhibition. For instance, the inhibitive effect of substituted oxadiazoles on the corrosion of mild steel in hydrochloric acid was investigated, demonstrating their effectiveness in this area. One such compound, PAOX, was found to inhibit corrosion by chemisorption on the steel surface, implying potential applications in protecting metal infrastructure against corrosive environments (Lagrenée et al., 2001).

Energetic Materials

The oxadiazole ring, including variants like 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole, is significant in the synthesis and characterization of energetic materials. These compounds are notable for their high density and thermal stability, making them suitable for applications such as propellants and explosives. Their design leverages the multicyclic structure for enhanced performance (Pagoria et al., 2017).

Electroluminescent Properties

Novel di-Schiff base derivatives incorporating the oxadiazole ring have been synthesized, exhibiting strong blue and purple fluorescence. These compounds demonstrate higher affinity energy and ionic potential, suggesting their utility in organic electroluminescent devices. The synthesis and spectral characteristics of these derivatives, including their electronic and optical properties, highlight their potential in the field of optoelectronics (Chen et al., 2008).

Heat Resistance and Detonation Properties

Research has also focused on the thermal behavior and decomposition kinetics of oxadiazole derivatives for use in heat-resistant explosives. For example, 5,5′-bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole) (TKX-55) demonstrated notable thermal stability and favorable detonation properties, making it a candidate for advanced explosive materials (Zhou et al., 2017).

Organic Electronics

In the realm of organic electronics, oxadiazoles like 3,5-bis(4-(9H-carbazol-9-yl)phenyl)-1,2,4-oxadiazole have been used to create bipolar host materials for blue phosphorescent OLEDs. Their high triplet energy and performance in iridium-based devices demonstrate their utility in improving the efficiency and lifespan of OLED displays (Li et al., 2014).

Mecanismo De Acción

Mode of Action

It is known that many oxadiazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . The nitrophenyl groups may also play a role in the interaction with the target molecules .

Biochemical Pathways

Oxadiazole derivatives have been found to possess various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that the compound may have good bioavailability . More research is needed to fully understand the pharmacokinetic profile of this compound .

Result of Action

Similar compounds have been shown to exhibit various pharmacological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O5/c19-17(20)11-5-1-3-9(7-11)13-15-14(23-16-13)10-4-2-6-12(8-10)18(21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOMOIFOKNNPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362915 | |

| Record name | 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74229-71-3 | |

| Record name | 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)

![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1300047.png)